molecular formula C24H18ClN5O3 B14975469 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide

2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B14975469
M. Wt: 459.9 g/mol
InChI Key: PAGRCLJHEGNNBH-UHFFFAOYSA-N
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Description

2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzyl group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazoloquinazoline core in the presence of a base.

    Attachment of the Chlorophenylacetamide Moiety: The final step involves the coupling of the chlorophenylacetamide moiety to the triazoloquinazoline core. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or chlorophenylacetamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents, often with the use of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Modulation: The compound can interact with cell surface receptors, modulating their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and interfering with processes such as replication and transcription.

Comparison with Similar Compounds

2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-chlorophenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-nitrophenyl)acetamide
    • 2-{4-benzyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(4-methylphenyl)acetamide
  • Uniqueness

    • The presence of the chlorophenylacetamide moiety distinguishes this compound from its analogs, potentially leading to different biological activities and chemical reactivity.
    • The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31)

InChI Key

PAGRCLJHEGNNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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